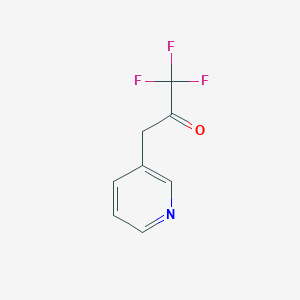
Prop-2-en-1-yl 1,1-dioxo-1lambda6-benzothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-en-1-yl 1,1-dioxo-1lambda6-benzothiophene-3-carboxylate is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This compound is characterized by the presence of a prop-2-en-1-yl group and a carboxylate group attached to the benzothiophene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 1,1-dioxo-1lambda6-benzothiophene-3-carboxylate typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving suitable precursors such as 2-bromothiophene and phenylacetylene under palladium-catalyzed conditions.
Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced via a Heck reaction, where the benzothiophene core is reacted with prop-2-en-1-yl bromide in the presence of a palladium catalyst.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods typically utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-en-1-yl 1,1-dioxo-1lambda6-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylate group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.
Substitution: Amines, thiols, and suitable solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives of the benzothiophene core.
Applications De Recherche Scientifique
Prop-2-en-1-yl 1,1-dioxo-1lambda6-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including organic semiconductors and conductive polymers.
Biological Studies: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound is used as a precursor in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of prop-2-en-1-yl 1,1-dioxo-1lambda6-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects.
Pathways Involved: The compound can affect signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response. By modulating these pathways, the compound can exert its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prop-2-en-1-yl 2-oxo-2H-1-benzopyran-3-carboxylate: This compound has a similar structure but contains a benzopyran ring instead of a benzothiophene ring.
Prop-2-en-1-yl 2-oxo-2H-chromene-3-carboxylate: Similar to the above compound, it contains a chromene ring.
Uniqueness
Prop-2-en-1-yl 1,1-dioxo-1lambda6-benzothiophene-3-carboxylate is unique due to the presence of the benzothiophene core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and advanced materials.
Propriétés
Formule moléculaire |
C12H10O4S |
|---|---|
Poids moléculaire |
250.27 g/mol |
Nom IUPAC |
prop-2-enyl 1,1-dioxo-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C12H10O4S/c1-2-7-16-12(13)10-8-17(14,15)11-6-4-3-5-9(10)11/h2-6,8H,1,7H2 |
Clé InChI |
JZFPDBGJXKBKGL-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)C1=CS(=O)(=O)C2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid](/img/structure/B13500343.png)
![1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol](/img/structure/B13500347.png)

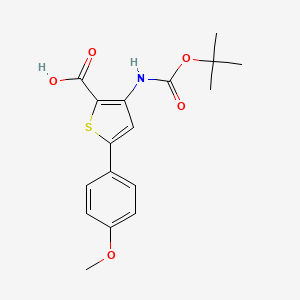
![sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate](/img/structure/B13500358.png)
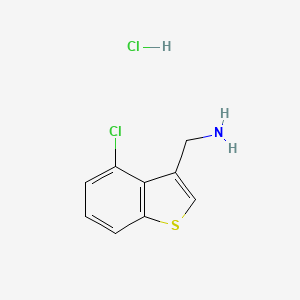
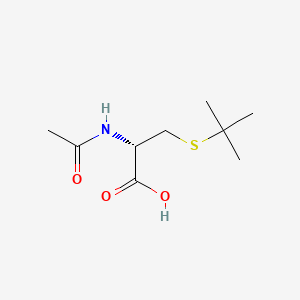
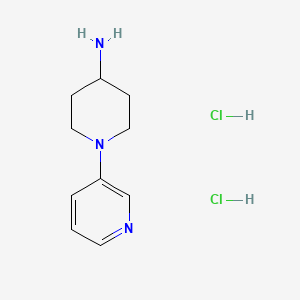
![3-(4-Fluorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13500374.png)

![Potassium trifluoro({[4-(methoxycarbonyl)oxan-4-yl]methyl})boranuide](/img/structure/B13500384.png)
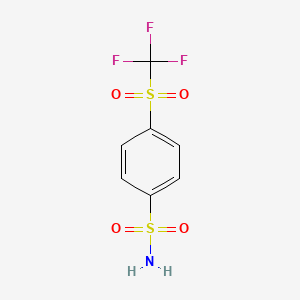
![Methyl 3-[(tert-butoxycarbonyl)amino]-5-chlorobenzoate](/img/structure/B13500417.png)
